molecular formula C18H17N3O2S B2641840 4-ethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392241-37-1

4-ethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2641840
CAS No.: 392241-37-1
M. Wt: 339.41
InChI Key: SLYHCXZJQUPIOQ-UHFFFAOYSA-N
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Description

4-ethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-methylphenyl group at position 5 and a benzamide moiety at position 2. The benzamide is further modified with a 4-ethoxy group, which contributes to its electronic and steric properties. This compound belongs to a broader class of 1,3,4-thiadiazole derivatives known for their diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant effects .

Properties

IUPAC Name

4-ethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-3-23-15-9-7-13(8-10-15)16(22)19-18-21-20-17(24-18)14-6-4-5-12(2)11-14/h4-11H,3H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYHCXZJQUPIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like thionyl chloride.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated structure.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated thiadiazole derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including 4-ethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, as promising candidates for cancer therapy. The compound's structure allows it to interact with specific molecular targets such as epidermal growth factor receptor (EGFR) and HER-2, which are critical in various cancers.

  • Mechanism of Action : The compound acts by inhibiting the kinase activity of EGFR and HER-2, leading to reduced cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • Case Studies : In vitro studies demonstrated that compounds similar to this compound exhibited significant anti-proliferative effects against targeted cancer cells while sparing healthy cells .

Other Therapeutic Areas

Beyond oncology, thiadiazole derivatives have been explored for their anti-inflammatory and antimicrobial properties.

  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation through modulation of inflammatory pathways .
  • Antimicrobial Activity : Thiadiazole derivatives have been noted for their antibacterial and antifungal activities, making them potential candidates for treating infections .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiadiazole Ring : The initial step involves synthesizing the 1,3,4-thiadiazole ring.
  • Substitution Reactions : The introduction of the ethoxy and methylphenyl groups occurs through nucleophilic substitution reactions under controlled conditions.
  • Final Coupling : The final product is obtained by coupling the thiadiazole derivative with benzoyl chloride .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs) : Bromine and nitro substituents enhance anticancer and antioxidant activities by stabilizing charge interactions in target binding pockets .
  • Electron-Donating Groups (EDGs) : Ethoxy and methoxy groups improve solubility but may reduce potency due to decreased electrophilicity .
  • Heterocyclic Hybrids : Pyridinyl and isoxazole moieties () introduce additional hydrogen-bonding sites, improving selectivity for kinase targets .

Biological Activity

4-ethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. Its structural formula can be represented as follows:

C18H18N4O2S\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiadiazole ring is crucial for its binding affinity and selectivity towards these targets, which may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Biological Activities

Research has demonstrated that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that thiadiazole derivatives can inhibit the proliferation of cancer cells. For instance:
    • A derivative exhibited an IC50 value of 10.28 µg/mL against the HEPG2 liver cancer cell line .
    • Another study reported compounds with IC50 values as low as 0.28 µg/mL against MCF-7 breast cancer cells .
  • Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains, indicating potential use in treating infections.
  • Anti-inflammatory Effects : Thiadiazole compounds have been noted for their ability to modulate inflammatory responses.

Case Studies and Research Findings

Several studies have investigated the biological activities of thiadiazole derivatives, providing insights into their mechanisms and efficacy:

StudyCompoundActivityIC50 Value
Thiadiazole DerivativeAnticancer (MCF-7)0.28 µg/mL
Thiadiazole DerivativeAnticancer (A549)0.52 µg/mL
Novel ThiadiazoleAnticancer (HEPG2)10.28 µg/mL

These findings highlight the potential of thiadiazole derivatives as lead compounds in drug discovery.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications in substituents on the thiadiazole ring or the benzamide moiety can significantly alter its potency and selectivity. For example:

  • Substitution at different positions on the phenyl ring can enhance anticancer activity.
  • The presence of electron-withdrawing or donating groups affects binding affinity to target enzymes.

Q & A

Advanced Research Question

  • Molecular docking : Docking into enzyme active sites (e.g., PFOR enzyme in anaerobic organisms) assesses binding affinity. For example, thiadiazole-benzamide hybrids show hydrogen bonding with catalytic residues, mimicking nitazoxanide’s mechanism .
  • QSAR models : Correlate substituent electronic properties (e.g., Hammett σ values) with antifungal or antibacterial IC50 values .
  • ADMET prediction : Software like SwissADME evaluates logP, solubility, and metabolic stability to prioritize analogs for synthesis .

How can discrepancies in reported biological activities be resolved?

Advanced Research Question
Conflicting data may arise from:

  • Assay variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative bacteria) or cell lines .
  • Substituent effects : The 3-methylphenyl group on the thiadiazole ring enhances lipophilicity, improving membrane permeability compared to methoxy derivatives .
  • Concentration thresholds : Bioactivity may require micromolar vs. millimolar concentrations due to solubility limits.
    Resolution : Standardize assays (e.g., CLSI guidelines) and conduct dose-response curves to compare EC50 values .

What pharmacodynamic mechanisms are hypothesized for this compound?

Advanced Research Question

  • Enzyme inhibition : Thiadiazole derivatives disrupt PFOR (pyruvate:ferredoxin oxidoreductase), critical in anaerobic metabolism, via competitive binding to the amide-binding pocket .
  • Receptor antagonism : The ethoxybenzamide moiety may interact with kinase ATP-binding sites, as seen in structurally related EGFR inhibitors .
  • ROS induction : Thiadiazole rings generate reactive oxygen species (ROS) in cancer cells, triggering apoptosis .

How is structure-activity relationship (SAR) analyzed for analogs?

Advanced Research Question

  • Substituent scanning : Vary the aryl group on the thiadiazole (e.g., 3-methylphenyl vs. 4-fluorophenyl) to assess impacts on bioactivity .
  • Bioisosteric replacement : Replace the thiadiazole with oxadiazole or triazole rings to evaluate metabolic stability .
  • Pharmacophore mapping : Identify essential groups (e.g., amide linker, hydrophobic substituents) using 3D alignment tools like Phase .

What analytical methods assess compound stability under storage?

Advanced Research Question

  • HPLC-MS : Monitors degradation products (e.g., hydrolysis of the amide bond in humid conditions) .
  • Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition >200°C suggests suitability for high-temperature applications) .
  • Light exposure tests : UV-Vis spectroscopy tracks photodegradation, guiding storage in amber glass .

How are in vitro toxicity profiles evaluated?

Advanced Research Question

  • Cytotoxicity assays : MTT or resazurin assays on HEK-293 or HepG2 cells determine IC50 values for therapeutic indices .
  • hERG inhibition : Patch-clamp electrophysiology assesses cardiac toxicity risks .
  • Ames test : Evaluates mutagenicity using Salmonella typhimurium strains TA98 and TA100 .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Purification bottlenecks : Column chromatography is replaced with recrystallization or fractional distillation for cost-effectiveness .
  • Solvent recovery : DMSO/water mixtures are recycled via distillation to reduce waste .
  • Regulatory compliance : Safety data sheets (SDS) for intermediates (e.g., POCl3) require hazard mitigation protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.